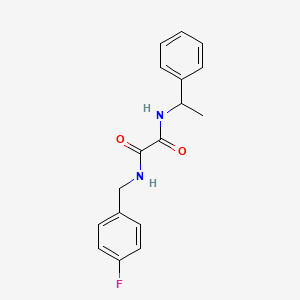

N-benzyl-N-2-pyridinylpropanamide

Overview

Description

N-benzyl-N-2-pyridinylpropanamide, also known as BPAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPAM belongs to the class of amides and is synthesized through a series of chemical reactions.

Scientific Research Applications

Dehydrogenative Coupling in Organic Synthesis

The compound has been utilized in transition-metal-free C(sp³)–H/C(sp³)–H dehydrogenative coupling of saturated heterocycles with N-benzyl imines . This process is significant for the synthesis of bioactive compounds and small-molecule drugs, as it allows for the formation of new C–C bonds without the need for traditional strong oxidants and transition metals.

Gene Editing

Although the exact details were not available due to a technical issue, the compound’s derivative, rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-4-methoxyphenyl-2-propylamine D6, is listed for purchase for use in proteomics research applications . This suggests its potential role in gene editing, where precise modifications are made to DNA sequences, which could be a part of advanced therapeutic strategies.

Multidimensional Optical Recording and Encryption

A stimuli-responsive lanthanide-based smart nanocomposite has been fabricated using a derivative of this compound. It serves as an active material in multidimensional optical recording and encryption . This application is crucial for data security and storage, where the compound’s properties enable the creation of advanced materials with the ability to encode and protect information.

Development of Functional Materials

The compound’s role in the synthesis of cyclic ethers and amines indicates its importance in the development of functional materials . These materials have applications in various industries, including electronics, pharmaceuticals, and biotechnology, where they can be used to improve product performance and functionality.

Advancements in Photoredox Chemistry

The compound has been involved in visible-light-induced C–H bond functionalization, a powerful strategy for the activation of heterocycles . This advancement in photoredox chemistry opens up new possibilities for chemical synthesis, allowing for more efficient and environmentally friendly reactions.

Chemical Science Research

As part of the themed collection “Celebrating 10 years of Chemical Science”, the compound has been featured in research exploring new methods of chemical synthesis . This highlights its role in advancing the field of chemical science, contributing to the development of new theories and techniques.

Synthesis of Bioactive Compounds

The compound’s use in the synthesis of saturated heterocycles, which are fundamental structural motifs in nature, points to its application in creating a vast number of bioactive compounds . These compounds are essential for drug discovery and development, leading to new treatments for various diseases.

Enabling Strategy for Heterocycle Functionalization

The compound has been part of research that facilitates C(sp³)–H activation to functionalize heterocycles . This strategy is enabling for the field of medicinal chemistry, where functionalized heterocycles are often key components of drug molecules.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

N-benzyl-N-2-pyridinylpropanamide, also known as SMR000143559 or HMS2411I08, is a novel orally bioavailable EAAT2 modulator . EAAT2, or Excitatory Amino Acid Transporter 2, is a protein that in humans is encoded by the SLC1A2 gene . It is primarily responsible for the reuptake of glutamate in the brain .

Mode of Action

The compound acts as a positive allosteric modulator (PAM) of EAAT2 . This means it enhances the activity of EAAT2, leading to increased uptake of glutamate .

Biochemical Pathways

By enhancing the activity of EAAT2, N-benzyl-N-2-pyridinylpropanamide increases the reuptake of glutamate in the brain . This can help regulate the levels of glutamate, an important neurotransmitter involved in learning and memory. Dysregulation of glutamate is implicated in several neurological disorders, including epilepsy .

Pharmacokinetics

In vitro adme-tox studies have shown that the compound has very good permeability and excellent metabolic stability on human liver microsomes (hlms) . It also shows no hepatotoxic properties in HepG2 cells at a concentration of 10 μM .

Result of Action

The primary result of N-benzyl-N-2-pyridinylpropanamide’s action is the enhancement of glutamate uptake in the brain, due to its positive allosteric modulation of EAAT2 . This can help regulate glutamate levels and potentially alleviate symptoms of neurological disorders associated with glutamate dysregulation .

properties

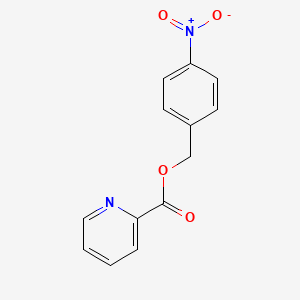

IUPAC Name |

N-benzyl-N-pyridin-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-15(18)17(14-10-6-7-11-16-14)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEMFFBVNHTVPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(CC1=CC=CC=C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-cyano-4-(2-furyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-phenylacetamide](/img/structure/B4103906.png)

![N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B4103907.png)

![2-[1-ethyl-3-(2-furylmethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4103922.png)

![3-(4-ethylphenyl)-2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4103925.png)

![N-(4-acetylphenyl)-2-{[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]thio}butanamide](/img/structure/B4103932.png)

![N-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-isopropylbenzamide](/img/structure/B4103940.png)

![1-[2-(dimethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4103947.png)

![6-amino-3-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4103966.png)

![1-({[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B4103968.png)

![3-[(2,6-dimethyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4103986.png)